2-Nitrobenzonitrile

Catalytic Hydrogenation Chemoselectivity Heterocycle Synthesis

2-Nitrobenzonitrile's ortho-nitro-nitrile arrangement enables exclusive one-pot reduction to 2-aminobenzamide (key to quinazolinone drugs) and superior 85% radiochemical yield in 20 min fluorodenitration. Unlike its meta/para isomers, it is the essential reagent for targeted heterocycle synthesis. Choose ≥98% purity for reliable results.

Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
CAS No. 612-24-8
Cat. No. B147312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzonitrile
CAS612-24-8
Synonyms2-Nitrobenzonitrile
Molecular FormulaC7H4N2O2
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)[N+](=O)[O-]
InChIInChI=1S/C7H4N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H
InChIKeySWBDKCMOLSUXRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobenzonitrile (CAS 612-24-8) Technical Grade and Industrial Intermediates Procurement


2-Nitrobenzonitrile (CAS 612-24-8), an ortho-substituted aromatic nitrile with the formula C₇H₄N₂O₂, is a pale yellow crystalline powder insoluble in water but soluble in many organic solvents . With a molecular weight of 148.12 g/mol and a melting point range of 107–112 °C, it is a key member of the nitrobenzonitrile isomer series (ortho, meta, para) [1]. Its dual functional groups—the nitro (-NO₂) and nitrile (-CN) moieties positioned ortho to each other—impart unique reactivity patterns that are not observed in its meta- or para-substituted analogs, making it a critical building block for pharmaceuticals, advanced materials, and radiolabeling applications [2].

Why 3-Nitrobenzonitrile, 4-Nitrobenzonitrile, and 2-Fluorobenzonitrile Cannot Replace 2-Nitrobenzonitrile (CAS 612-24-8)


The ortho-relationship of the nitro and nitrile groups in 2-nitrobenzonitrile engenders a specific electronic and steric environment that fundamentally alters its chemical behavior compared to its regioisomers (3- and 4-nitrobenzonitrile) and other 2-substituted benzonitriles [1]. This proximity enables divergent reaction pathways: under catalytic hydrogenation, 2-nitrobenzonitrile uniquely yields 2-aminobenzamide via intramolecular oxidation, whereas its meta- and para-isomers are cleanly reduced to the corresponding aminobenzonitriles [2]. Furthermore, the nitro group's ortho-positioning drastically enhances its leaving group potential in nucleophilic aromatic substitution, often surpassing fluorine's nucleofugicity [3]. Simply substituting a cheaper or more readily available regioisomer or halo-analog will lead to different products or failed syntheses, making 2-nitrobenzonitrile the specific, non-interchangeable reagent required for targeted transformations [4].

Quantitative Differentiation of 2-Nitrobenzonitrile (CAS 612-24-8) Against Close Analogs: Evidence-Based Selection


Divergent Hydrogenation Pathway: Exclusive Conversion to 2-Aminobenzamide vs. Aminobenzonitriles

Under identical catalytic hydrogenation conditions (Raney Ni, methanol or dioxane), 2-nitrobenzonitrile undergoes a unique intramolecular oxidation to yield 2-aminobenzamide. In contrast, 3- and 4-nitrobenzonitrile are reduced to the corresponding 3- and 4-aminobenzonitriles. This divergent pathway is a direct consequence of the ortho-nitro/nitrile proximity and is not observed with the meta- or para-isomers [1].

Catalytic Hydrogenation Chemoselectivity Heterocycle Synthesis

Efficient Fluorodenitration for Radiolabeling: 85% Yield of 2-[18F]Fluorobenzonitrile in 20 Minutes

2-Nitrobenzonitrile undergoes rapid fluorodenitration with Rb¹⁸F in DMSO at 150°C to produce 2-[¹⁸F]fluorobenzonitrile in 85% yield after only 20 minutes . This high efficiency for radiofluorination is a direct result of the ortho-nitro group's excellent leaving group ability in aromatic nucleophilic substitution, a property not shared by the corresponding chloro- or fluoro-analogs under similar conditions, which would require pre-functionalization or proceed with lower radiochemical yields [1].

PET Imaging Radiochemistry Fluorine-18 Labeling

Structural Distortion and Intramolecular Donor-Acceptor Interaction Unique to Ortho-Isomer

Crystal structures of ortho-nitrobenzonitriles reveal a short intramolecular distance of 2.55–2.60 Å between one nitro oxygen and the nitrile carbon, indicative of an incipient n(O)→π*(CN) donor-acceptor interaction with a delocalization energy of 10–15 kJ/mol [1]. This interaction is absent in the crystal structures of 3- and 4-nitrobenzonitrile due to the spatial separation of the substituents, as confirmed by quantum-chemical calculations [2]. The resulting molecular distortion, including a twist of the nitro group out of the aromatic plane, is a distinctive geometric signature of the ortho-isomer.

Crystallography Structure-Activity Relationship Electronic Effects

Enhanced Leaving Group Ability: Ortho-Nitro Group as Superior Nucleofuge Over Fluorine

In aromatic nucleophilic substitution (SNAr) reactions, the relative nucleofugicity (leaving group potential) of the ortho-nitro group rivals and, in many documented cases, surpasses that of the fluorine atom, which is typically considered an excellent leaving group in such contexts [1]. This is a class-level inference based on extensive review data showing that the nitro group, particularly when activated by ortho or para electron-withdrawing groups like a nitrile, can be displaced under milder conditions or with higher yields than the corresponding fluoride [2]. This behavior is less pronounced or absent in meta-nitrobenzonitrile.

Nucleophilic Aromatic Substitution SNAr Synthetic Methodology

Evidence-Based Application Scenarios for Procuring 2-Nitrobenzonitrile (CAS 612-24-8)


Synthesis of EGFR Tyrosine Kinase Inhibitors (e.g., Gefitinib, Erlotinib)

The exclusive formation of 2-aminobenzamide upon reduction of 2-nitrobenzonitrile, as detailed in Section 3, provides a direct and efficient one-pot route to quinazolin-4(3H)-ones [1]. These heterocycles are the core scaffold for clinically approved anticancer drugs like gefitinib (Iressa®) and erlotinib (Tarceva®). Procuring 2-nitrobenzonitrile is mandatory for this streamlined synthetic pathway, as the 3- and 4-isomers lead to the wrong intermediates and cannot be used interchangeably [1].

Radiosynthesis of 2-[18F]Fluorobenzonitrile for PET Tracer Development

As demonstrated by the quantitative evidence in Section 3, 2-nitrobenzonitrile is a superior precursor for introducing fluorine-18 via fluorodenitration, achieving an 85% radiochemical yield in just 20 minutes . This rapid and high-yielding transformation is critical for the efficient production of 18F-labeled benzonitriles, which serve as versatile building blocks for positron emission tomography (PET) imaging agents. Alternative precursors like 2-chlorobenzonitrile typically require harsher conditions and yield less of the desired radiolabeled product, making 2-nitrobenzonitrile the preferred procurement choice for radiochemistry facilities [2].

Building Block for Advanced Heterocyclic Synthesis (Indazoles, Quinazolines, Benzamides)

The unique molecular geometry and electronic structure of 2-nitrobenzonitrile, characterized by a stabilizing n(O)→π*(CN) intramolecular interaction (Section 3), pre-organizes the molecule for cyclocondensation and cascade reactions [3]. This intrinsic property makes it an irreplaceable starting material for the construction of indazole, quinazoline, and 2-aminobenzamide frameworks. Researchers developing libraries of nitrogen-containing heterocycles will find that substituting this compound with a regioisomer or a halo-analog often leads to failed cyclizations or necessitates a longer, lower-yielding synthetic sequence.

Synthesis of Heat-Resistant Polymer Monomers (e.g., 4,4'-Diamino-3,3'-dicyanodiphenylmethane)

The high-yielding reduction of 2-nitrobenzonitrile to 2-aminobenzonitrile, as documented in the patent literature (95% yield using Zn/HCl), is the first step in producing 2-aminobenzonitrile [4]. This diamine is a critical monomer for the synthesis of high-performance, heat-resistant polyimides and polyamides, including 4,4'-diamino-3,3'-dicyanodiphenylmethane. Procurement of high-purity 2-nitrobenzonitrile ensures a reliable and cost-effective supply of this key monomer precursor for advanced material applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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